molecular formula C9H11N5O3 B13391162 2-amino-6-lactoyl-7,8-dihydropteridin-4(3H)-one

2-amino-6-lactoyl-7,8-dihydropteridin-4(3H)-one

Cat. No.: B13391162
M. Wt: 237.22 g/mol
InChI Key: VPVOXUSPXFPWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sepiapterin is a yellow pteridine pigment initially discovered in the sepia mutant of Drosophila melanogaster. It is a precursor to tetrahydrobiopterin, an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthase. Tetrahydrobiopterin plays a crucial role in the metabolism of phenylalanine, tyrosine, and tryptophan, which are precursors to neurotransmitters such as dopamine and serotonin .

Chemical Reactions Analysis

Types of Reactions: Sepiapterin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Dihydrobiopterin

    Reduction: Tetrahydrobiopterin

    Substitution: Various substituted pteridines depending on the nucleophile used.

Scientific Research Applications

Sepiapterin has a wide range of applications in scientific research:

Mechanism of Action

Sepiapterin exerts its effects by being converted into tetrahydrobiopterin, which acts as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the metabolism of amino acids to neurotransmitters. Tetrahydrobiopterin also plays a role in the synthesis of nitric oxide by nitric oxide synthase .

Comparison with Similar Compounds

    Dihydrobiopterin: An intermediate in the synthesis of tetrahydrobiopterin.

    Tetrahydrobiopterin: The active cofactor derived from sepiapterin.

    Neopterin: Another pteridine compound involved in the immune response.

Uniqueness: Sepiapterin is unique due to its role as a precursor to tetrahydrobiopterin, which is essential for the metabolism of several amino acids and the synthesis of neurotransmitters. Its ability to be converted into tetrahydrobiopterin makes it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

2-amino-6-(2-hydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVOXUSPXFPWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902141
Record name NoName_1356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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